2-Butanethiol (sec-butyl mercaptan) is a secondary aliphatic thiol characterized by its intermediate steric bulk, high volatility (boiling point 84–85 °C), and distinct obnoxious odor. In industrial and laboratory procurement, it serves as a critical nucleophile for organic synthesis, a tunable chain-transfer agent in living polymerizations, a precursor for self-assembled monolayers (SAMs) on noble metals, and a commercial gas odorant. Its secondary carbon structure provides a unique balance of nucleophilic reactivity and steric shielding, explicitly differentiating its performance from both unhindered primary analogs (1-butanethiol) and highly blocked tertiary analogs (tert-butanethiol) in process-critical applications [1].
Substituting 2-butanethiol with its primary or tertiary isomers fundamentally alters reaction kinetics, surface packing, and volatility, leading to process failures. In living cationic polymerizations, primary thiols lack the steric bulk needed to modulate chain-transfer rates, while tertiary thiols are excessively hindered, leading to uncontrolled polymer molecular weights[1]. On gold surfaces, the specific stereochemistry of racemic 2-butanethiol enables unique adatom binding motifs that achieve 30% surface coverage, a density mathematically unattainable with enantiopure or tertiary analogs[2]. Furthermore, in gas odorization and volatile formulations, replacing 2-butanethiol with 1-butanethiol drastically lowers vapor pressure, compromising gas-phase dispersion, whereas tert-butanethiol evaporates too rapidly, complicating long-term stability [3].
In the synthesis of thioether chain-transfer agents for the living cationic polymerization of vinyl ethers, the steric bulk of the thiol precursor directly dictates molecular weight control. Thioethers derived from 2-butanethiol provide a controlled, linear increase in number-average molecular weight (Mn) with intermediate dispersity (Mw/Mn ~ 1.6 for bulky monomers). In contrast, substituting with the bulkiest analog, tert-butanethiol, severely retards the degenerative chain-transfer reaction, resulting in uncontrolled, excessively high molecular weights [1].
| Evidence Dimension | Polymerization control (Molecular weight predictability) |
| Target Compound Data | 2-Butanethiol (Controlled linear Mn increase) |
| Comparator Or Baseline | tert-Butanethiol (Uncontrolled, excessive Mn) |
| Quantified Difference | Shift from controlled living polymerization to uncontrolled chain growth |
| Conditions | Thioether-mediated cationic polymerization of vinyl ethers |
Buyers formulating chain-transfer agents must select 2-butanethiol to achieve predictable molecular weights when primary thiols are too reactive and tertiary thiols are sterically blocked.
For the post-polymerization modification of pentafluorophenyl (PFP)-functionalized polymers, secondary thiols (such as 2-butanethiol and isopropanethiol) offer rapid, quantitative conversion without the steric penalties of tertiary thiols. Secondary thiols achieve 100% substitution using exactly 1.0 equivalent in approximately 35 minutes at room temperature. Conversely, highly hindered tertiary thiols (e.g., tert-butanethiol) require an excess of 1.1 equivalents and longer reaction times (45 minutes) just to reach >95% conversion [1].
| Evidence Dimension | Equivalents and time for quantitative substitution |
| Target Compound Data | Secondary thiols (1.0 equiv, ~35 min for 100% conversion) |
| Comparator Or Baseline | tert-Butanethiol (1.1 equiv, 45 min for ~95% conversion) |
| Quantified Difference | 10% reduction in required equivalents and ~22% reduction in reaction time |
| Conditions | Thiol-para-fluoro substitution on p(tBu-MA-PFP) in DMF at room temperature |
Procuring 2-butanethiol instead of tertiary analogs reduces reagent waste and accelerates cycle times in the synthesis of functionalized polymers.
The stereochemistry of racemic 2-butanethiol enables highly specific packing on Au(111) surfaces, forming a complex (10×√3)R30° unit cell that mixes adatom and surface-bound motifs. This unique structural arrangement yields an anomalously high surface coverage of 30%. In direct contrast, enantiomerically pure 2-butanethiol or tertiary branched analogs (like tert-butanethiol) are sterically restricted to a maximum of 25% coverage [1].
| Evidence Dimension | Maximum SAM surface coverage on Au(111) |
| Target Compound Data | Racemic 2-Butanethiol (30% coverage) |
| Comparator Or Baseline | Enantiopure 2-Butanethiol / tert-Butanethiol (25% coverage) |
| Quantified Difference | 20% relative increase in molecular packing density (5 percentage points) |
| Conditions | In situ scanning tunneling microscopy (STM) of SAMs in aqueous solution |
For sensor manufacturing and nanotechnology, racemic 2-butanethiol provides a higher-density functionalized surface than its pure enantiomers or tertiary isomers.
In applications requiring controlled gas-phase dispersion, 2-butanethiol offers a highly optimized volatility profile. At 25 °C, 2-butanethiol exhibits a vapor pressure of 10.8 kPa and a boiling point of 85 °C. In contrast, the primary isomer 1-butanethiol has a significantly lower vapor pressure of 5.204 kPa and a higher boiling point of 98.5 °C, which increases the risk of condensation in pipelines or gas streams [1].
| Evidence Dimension | Vapor pressure at 25 °C |
| Target Compound Data | 2-Butanethiol (10.8 kPa) |
| Comparator Or Baseline | 1-Butanethiol (5.204 kPa) |
| Quantified Difference | 107% higher vapor pressure |
| Conditions | Standard measurement at 25 °C |
Buyers formulating gas odorants or volatile standards must select 2-butanethiol over 1-butanethiol to ensure reliable, condensation-free vaporization in the target environment.
2-Butanethiol is the required precursor for synthesizing thioethers used in the living cationic polymerization of vinyl ethers. Its secondary structure provides the exact steric balance needed to ensure a controlled, linear increase in polymer molecular weight, a process that fails when using overly hindered tertiary thiols [1].
In nanotechnology and biosensor manufacturing, racemic 2-butanethiol is utilized to create moderately dense (30% coverage) SAMs on Au(111) substrates. This specific compound must be procured over enantiopure versions to access the unique intermixed adatom packing motifs that maximize surface density [2].
For the functionalization of pentafluorophenyl (PFP) polymers, 2-butanethiol serves as a highly efficient secondary nucleophile. It is chosen by process chemists to achieve rapid, 100% conversion at 1.0 equivalent, avoiding the excess reagents and longer reaction times associated with sterically hindered tertiary thiols[3].
2-Butanethiol is selected for gas odorization formulations where an intermediate volatility is required. Its vapor pressure of 10.8 kPa at 25 °C ensures it remains in the gas phase without condensing, making it a superior choice to the less volatile 1-butanethiol in pipeline applications[4].
Flammable;Irritant;Environmental Hazard